molecular formula C6H6N4O2S B064400 3-Amino-2H-1-thia-2,4,8-triazanaphthalene 1,1-dioxide CAS No. 163136-90-1

3-Amino-2H-1-thia-2,4,8-triazanaphthalene 1,1-dioxide

Cat. No. B064400
M. Wt: 198.21 g/mol
InChI Key: VRAPMPFFYNSLJT-UHFFFAOYSA-N
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Patent
US05459138

Procedure details

An intimate mixture of 1 g of 3-aminopyridine-2- sulfonamide (Preparation 1) and 2.1 g of guanidine carbonate is progressively brought to the molten state (200° C.) and then heated for 24 hours at this temperature. After cooling, the residue is taken up in water. The possible insoluble material is filtered and the filtrate, treated with animal charcoal, is acidified to a pH of 7. The white precipitate is collected on a filter, washed with water and recrystallized from hot water.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([S:8]([NH2:11])(=[O:10])=[O:9])=[N:4][CH:5]=[CH:6][CH:7]=1.C(=O)(O)O.[NH2:16][C:17](N)=N>O>[NH2:16][C:17]1[NH:1][C:2]2[CH:7]=[CH:6][CH:5]=[N:4][C:3]=2[S:8](=[O:10])(=[O:9])[N:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC=1C(=NC=CC1)S(=O)(=O)N
Name
Quantity
2.1 g
Type
reactant
Smiles
C(O)(O)=O.NC(=N)N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is progressively brought to the molten state (200° C.)
TEMPERATURE
Type
TEMPERATURE
Details
heated for 24 hours at this temperature
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
The possible insoluble material is filtered
ADDITION
Type
ADDITION
Details
the filtrate, treated with animal charcoal
CUSTOM
Type
CUSTOM
Details
The white precipitate is collected on a filter
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from hot water

Outcomes

Product
Name
Type
Smiles
NC1=NS(C2=C(N1)C=CC=N2)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.